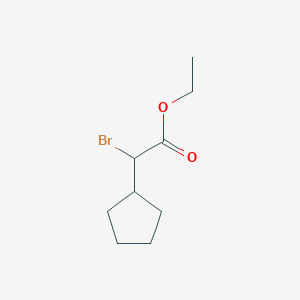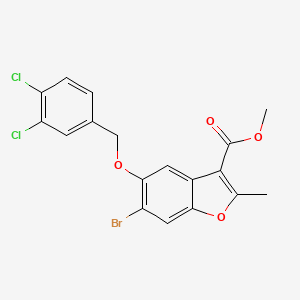
TRAP-5 amide Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRAP-5 amide Trifluoroacetate, also known as H-Ser-Phe-Leu-Leu-Arg-NH2 trifluoroacetate, is a synthetic peptide with the molecular formula C₃₀H₅₁N₉O₆. It is a thrombin receptor agonist peptide, specifically targeting the proteinase-activated receptor 1 (PAR-1). This compound is widely used in scientific research due to its ability to activate thrombin receptors, making it valuable in studies related to platelet activation and other cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
TRAP-5 amide Trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically starts with the attachment of the first amino acid to the resin, followed by the stepwise addition of subsequent amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added. The final peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the side-chain protecting groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product .
Análisis De Reacciones Químicas
Types of Reactions
TRAP-5 amide Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: The synthesis involves reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups
Major Products Formed
The primary product formed is the this compound peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .
Aplicaciones Científicas De Investigación
TRAP-5 amide Trifluoroacetate is extensively used in various fields of scientific research:
Chemistry: It serves as a model peptide for studying peptide synthesis and purification techniques.
Biology: It is used to investigate the role of thrombin receptors in cellular signaling and platelet activation.
Medicine: Research involving this compound contributes to understanding thrombotic disorders and developing antithrombotic therapies.
Industry: It is utilized in the development of diagnostic assays and therapeutic agents targeting thrombin receptors .
Mecanismo De Acción
TRAP-5 amide Trifluoroacetate exerts its effects by binding to and activating the proteinase-activated receptor 1 (PAR-1). Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This activation results in various cellular responses, including platelet aggregation and secretion, which are crucial for hemostasis and thrombosis .
Comparación Con Compuestos Similares
Similar Compounds
SFLLR-NH2 Trifluoroacetate: Another thrombin receptor agonist peptide with a similar sequence and function.
TFLLR-NH2 Trifluoroacetate: A peptide with a slightly different sequence but similar biological activity.
SAMS Peptide Trifluoroacetate: A peptide used in cell signaling studies, though with different target receptors
Uniqueness
TRAP-5 amide Trifluoroacetate is unique due to its specific sequence and high affinity for PAR-1. This specificity makes it a valuable tool for studying thrombin receptor-mediated processes and developing targeted therapies .
Propiedades
Fórmula molecular |
C32H52F3N9O8 |
|---|---|
Peso molecular |
747.8 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H51N9O6.C2HF3O2/c1-17(2)13-22(27(43)36-21(25(32)41)11-8-12-35-30(33)34)38-28(44)23(14-18(3)4)39-29(45)24(37-26(42)20(31)16-40)15-19-9-6-5-7-10-19;3-2(4,5)1(6)7/h5-7,9-10,17-18,20-24,40H,8,11-16,31H2,1-4H3,(H2,32,41)(H,36,43)(H,37,42)(H,38,44)(H,39,45)(H4,33,34,35);(H,6,7)/t20-,21-,22-,23-,24-;/m0./s1 |
Clave InChI |
UUNMFWMQJXBTAA-VHIJBDTGSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12043997.png)
![7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B12044001.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12044018.png)

![2-(5-[(2,4-Dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-fluorophenyl)ethanone](/img/structure/B12044024.png)




![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044058.png)

